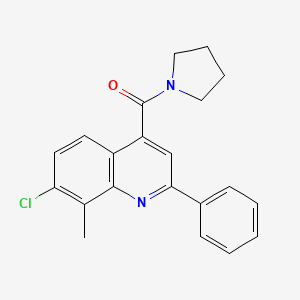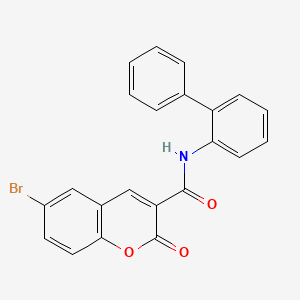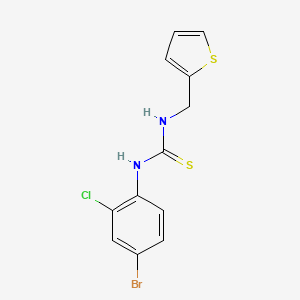![molecular formula C13H18ClN3O2 B4853336 N-(3-chloro-2-methylphenyl)-N'-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B4853336.png)
N-(3-chloro-2-methylphenyl)-N'-[2-(dimethylamino)ethyl]ethanediamide
Overview
Description
N-(3-chloro-2-methylphenyl)-N'-[2-(dimethylamino)ethyl]ethanediamide, commonly known as CDMME, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. CDMME belongs to the class of compounds known as amides and is structurally similar to the local anesthetic lidocaine.
Scientific Research Applications
CDMME has been found to have potential applications in scientific research due to its ability to selectively block certain ion channels. Ion channels are integral membrane proteins that play a crucial role in various physiological processes, including the transmission of nerve impulses and the regulation of muscle contraction. By selectively blocking certain ion channels, CDMME can be used to study the physiological processes that are dependent on these channels.
Mechanism of Action
CDMME works by binding to the voltage-gated sodium channels in the cell membrane, which are responsible for the initiation and propagation of action potentials in excitable cells such as neurons and muscle cells. By blocking these channels, CDMME can prevent the influx of sodium ions into the cell, thereby inhibiting the generation of action potentials.
Biochemical and Physiological Effects:
CDMME has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that CDMME can inhibit the release of neurotransmitters such as glutamate and acetylcholine, which are involved in the transmission of nerve impulses. Additionally, CDMME has been shown to have antinociceptive effects, meaning it can reduce pain sensitivity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CDMME in lab experiments is its selectivity for voltage-gated sodium channels. This allows researchers to study the physiological processes that are dependent on these channels without affecting other ion channels. However, one limitation of using CDMME is its potential toxicity. Studies have shown that CDMME can be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the use of CDMME in scientific research. One potential application is in the study of pain signaling pathways. By selectively blocking voltage-gated sodium channels, CDMME can be used to investigate the role of these channels in pain perception. Additionally, CDMME may have potential applications in the treatment of certain neurological disorders, such as epilepsy and neuropathic pain. Further research is needed to fully understand the potential applications of CDMME in scientific research.
properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-(dimethylamino)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2/c1-9-10(14)5-4-6-11(9)16-13(19)12(18)15-7-8-17(2)3/h4-6H,7-8H2,1-3H3,(H,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PATGIIZLCKRLJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-N'-[2-(dimethylamino)ethyl]ethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(aminosulfonyl)benzyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B4853258.png)
![1-(4-methoxybenzyl)-4-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine](/img/structure/B4853269.png)



![N-cyclohexyl-N'-[3-(1H-pyrazol-1-yl)propyl]urea](/img/structure/B4853319.png)
![4-butyl-7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4853327.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(4-chloro-2,5-dimethoxyphenyl)amino]acrylonitrile](/img/structure/B4853330.png)
![1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-propylpiperazine](/img/structure/B4853342.png)

![5-{3-[3-(2-chlorophenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4853354.png)
![methyl 3-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-2-thiophenecarboxylate](/img/structure/B4853361.png)

![3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(4-ethylphenyl)-2,5-pyrrolidinedione](/img/structure/B4853371.png)